2,5-Dimethyl-1,4-dithiane-2,5-diol

Description

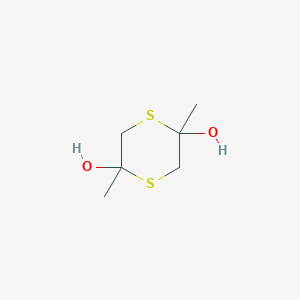

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dimethyl-1,4-dithiane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S2/c1-5(7)3-10-6(2,8)4-9-5/h7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKIYYMFGJBOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(CS1)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047683 | |

| Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

white crystalline solid | |

| Record name | 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/683/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

326.00 to 327.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water; soluble in alcohol | |

| Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/683/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

55704-78-4 | |

| Record name | 2,5-Dihydroxy-2,5-dimethyl-1,4-dithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55704-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055704784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55704-78-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dithiane-2,5-diol, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-1,4-dithiane-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-2,5-DIHYDROXY-1,4-DITHIANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N99176196Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

81.00 to 83.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-Dimethyl-1,4-dithiane-2,5-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2,5 Dimethyl 1,4 Dithiane 2,5 Diol and Its Derivatives

Synthetic Routes from Dithiane Precursors

The synthesis of derivatives often starts from 1,4-dithiane-2,5-diol (B140307), which serves as a stable dimer of α-mercaptoacetaldehyde. researchgate.net This precursor is a versatile synthon due to its ambident nature, possessing both electrophilic and nucleophilic centers. researchgate.net This characteristic allows for its use in various heterocyclic synthesis procedures. researchgate.net For instance, it is a key reactant in the preparation of tetrahydrothiopyranols. lookchem.com The generation of 2-mercaptoacetaldehyde from 1,4-dithiane-2,5-diol is a crucial step, which then undergoes further reactions like Michael addition and intramolecular aldol (B89426) sequences to form complex heterocyclic structures. researchgate.net

Multi-step Synthetic Approaches Employing Protection-Deprotection

Complex organic syntheses often require the use of protecting groups to prevent unwanted side reactions. In the context of synthesizing derivatives of 2,5-Dimethyl-1,4-dithiane-2,5-diol, such strategies could be employed to selectively modify parts of the molecule. For example, the hydroxyl groups could be protected, allowing for reactions at other positions, followed by deprotection to yield the final product. While specific examples for this exact compound are not extensively detailed in the provided context, this remains a standard and viable strategy in organic synthesis.

Preparation from Monochloroacetaldehyde and Sodium Hydrogen Sulfide (B99878)

A prominent method for the preparation of 2,5-dihydroxy-1,4-dithiane involves the reaction of stoichiometric amounts of monochloroacetaldehyde and sodium hydrogen sulfide in an aqueous solution. google.com This process is carefully controlled to ensure the formation of the desired product in high purity. google.com

Precise pH control is critical for the successful synthesis of 2,5-dihydroxy-1,4-dithiane. The reaction is typically maintained at a pH between 7 and 9. google.com Before initiating the reaction, the aqueous chloroacetaldehyde (B151913) solution is adjusted to a pH of 0.5-1.5. google.com A different patented method specifies adjusting the initial chloroacetaldehyde solution to a pH of 2.5-5.0. google.com This careful management of pH helps to minimize the formation of by-products and linear polymers, leading to a purer final product. google.com

Temperature is another crucial parameter in this synthesis. The reaction is generally carried out at temperatures between 20°C and 40°C. google.com One patented process specifies cooling the reaction mixture to below 8°C initially and maintaining the temperature at or below 25°C during the dropwise addition of reactants. google.com Maintaining the optimal temperature range is essential for controlling the reaction rate and preventing the degradation of the product, thereby ensuring higher purity and yield. google.com

Considerations for High-Yield Synthesis of this compound

Achieving a high yield of this compound requires careful optimization of reaction conditions. One patented process reports a yield of greater than or equal to 90.0% by carefully controlling the pH, temperature, and addition rate of the reactants. google.com The process involves reacting chloroacetone (B47974) with sodium sulfide in the presence of hydrogen chloride at 0°C, which has been reported to achieve a yield of 85.0%. lookchem.com The separation and purification of the product are also key; this includes washing with cold water to remove salts and drying under mild conditions. google.com

Below is a table summarizing key reaction parameters from different synthetic methods for dithiane diols.

| Parameter | Method 1 | Method 2 |

| Starting Materials | Monochloroacetaldehyde, Sodium Hydrogen Sulfide | Chloroacetone, Sodium Sulfide |

| pH | 7-9 (reaction), 0.5-1.5 (initial chloroacetaldehyde) google.com | Not specified |

| Temperature | 20-40 °C google.com | 0 °C lookchem.com |

| Reported Yield | 84.4% google.com | 85.0% lookchem.com |

Another patented method provides the following target specifications for a high-yield synthesis.

| Parameter | Value |

| Yield | ≥90.0% google.com |

| Dithiane Content | ≥97.0% google.com |

| Moisture Content | ≤0.5% google.com |

| Melting Range | 135.0-150.0 °C google.com |

Stereochemical and Conformational Analysis of 2,5 Dimethyl 1,4 Dithiane 2,5 Diol

Investigation of Isomeric Forms and Diastereomeric Considerations

2,5-Dimethyl-1,4-dithiane-2,5-diol is a member of the dithiane family. Due to the presence of two chiral centers at the C2 and C5 positions, the molecule can exist in different stereoisomeric forms. These chiral centers arise from the substitution of a methyl group and a hydroxyl group on these carbon atoms within the dithiane ring. The relative orientation of these substituents gives rise to diastereomers, namely cis and trans isomers. In the cis isomer, the methyl and hydroxyl groups on one side of the ring are on the same face, while in the trans isomer, they are on opposite faces. Further complexity is introduced by the chair-like conformation of the 1,4-dithiane (B1222100) ring, leading to axial and equatorial positions for the substituents.

Computational Studies on Conformational Preferences and Equilibrium Dynamics

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the conformational landscape of this compound. eurekaselect.commdpi.com Studies have employed methods like B3LYP/6-311+G** and M06-2X/aug-ccpvdz to optimize the molecular structures and determine the relative energies of different conformers. eurekaselect.com These computational approaches allow for a detailed examination of the factors influencing the stability of various conformations and the dynamics of their interconversion.

Analysis of Axial-Equatorial Conformers and Relative Stability

The chair conformation of the 1,4-dithiane ring allows for the methyl and hydroxyl substituents at the C2 and C5 positions to occupy either axial (ax) or equatorial (eq) positions. This results in several possible conformers, including diaxial (ax,ax), diequatorial (eq,eq), and axial-equatorial (ax,eq) arrangements. Computational studies have shown that the diaxial conformer (ax,ax) is the most stable form for this compound. eurekaselect.comresearchgate.net This preference for the axial orientation of the electronegative hydroxyl groups is a manifestation of the anomeric effect.

Role of Anomeric Effects in Conformational Control of this compound

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a heterocyclic ring) to adopt an axial orientation. scripps.edu In this compound, this effect plays a crucial role in dictating the conformational preference. The stability of the diaxial conformer is attributed to favorable orbital interactions, specifically the delocalization of electron density from the lone pairs of the sulfur atoms (LP(S)) into the antibonding orbital of the adjacent C-O bond (σ*C-O). eurekaselect.comresearchgate.net This interaction is maximized when the C-O bond is in an axial position, leading to the observed stability of the (ax,ax) conformer.

Stereoelectronic Effects and Hyperconjugation Interactions

Stereoelectronic effects, including hyperconjugation, are fundamental to understanding the conformational behavior of this compound. eurekaselect.comresearchgate.net Hyperconjugation involves the interaction of filled orbitals with adjacent empty or partially filled orbitals. rsc.org In the context of this molecule, the key hyperconjugative interaction is the delocalization of the lone pair electrons of the sulfur atoms into the antibonding σ* orbitals of the neighboring C-O bonds (LP2S → σ*C-O). eurekaselect.comresearchgate.net

Natural Bond Orbital (NBO) analysis, a computational method, has been used to quantify these interactions. eurekaselect.comresearchgate.net The results indicate that the stabilization energy associated with the LP2X→ σ*S1-C2 electron delocalization (where X=O) is greatest for the diaxial (ax,ax) conformer, providing a quantitative explanation for its enhanced stability. eurekaselect.comresearchgate.net This demonstrates that stereoelectronic effects are a dominant factor in controlling the conformational properties of this molecule.

Thermodynamic Parameter Calculations for Conformational Equilibria

Computational studies have also been employed to calculate the thermodynamic parameters associated with the conformational equilibria of this compound. eurekaselect.comresearchgate.net These calculations provide insights into the relative free energies (ΔG), enthalpies (ΔH), and entropies (ΔS) of the different conformers.

The calculated Gibbs free energy difference (ΔG(eq-ax)) between the diequatorial and diaxial conformers further supports the greater stability of the diaxial form. eurekaselect.comresearchgate.net The thermodynamic data, in conjunction with the analysis of stereoelectronic effects, provides a comprehensive picture of the conformational landscape of this compound, highlighting a direct relationship between stereoelectronic effects, molecular reactivity, and thermodynamic stability. eurekaselect.comresearchgate.net Specifically, the harder (less polarizable) diaxial conformations exhibit greater stereoelectronic effects and larger ΔG(eq-ax) values, rendering them more stable than their diequatorial counterparts. researchgate.net

Advanced Spectroscopic and Computational Investigations of 2,5 Dimethyl 1,4 Dithiane 2,5 Diol

Computational Spectroscopic Analysis for Structural Elucidation

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic nuances of 2,5-dimethyl-1,4-dithiane-2,5-diol.

Density Functional Theory (DFT) calculations, utilizing methods such as B3LYP with a 6-311++G(d,p) basis set, have been employed to optimize the geometry of this compound and predict its vibrational spectra. nih.gov These theoretical predictions are essential for interpreting experimental data and confirming the molecular structure. For instance, in related complex structures, DFT calculations have accurately predicted O-H and N-H vibrational frequencies, showing good correlation with experimental values. mdpi.com The conformational behavior of this compound has been investigated using B3LYP/6-311+G** and M06-2X/aug-ccpvdz levels of theory to optimize structures and structural parameters. eurekaselect.comresearchgate.net

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate electronic structure and bonding interactions within a molecule. For this compound, NBO analysis has been used to study stereoelectronic effects. eurekaselect.comresearchgate.net These studies reveal that stereoelectronic effects, such as the anomeric effect, play a significant role in the conformational preferences of the molecule. researchgate.net Specifically, electron delocalization from a lone pair orbital (LP) to an antibonding orbital (σ) contributes to the stability of certain conformers. eurekaselect.comresearchgate.net In the case of this compound, the stabilization energy associated with the LP2X→ σS1-C2 electron delocalization (where X is the substituent) is a key factor in determining the most stable conformation. eurekaselect.com

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity. researchgate.net A smaller gap generally indicates higher reactivity. researchgate.net For this compound and its analogues, FMO analysis helps to understand the correlations between electronic structure and molecular reactivity parameters. eurekaselect.comresearchgate.net The HOMO and LUMO orbitals are key to predicting the most reactive regions within a molecule. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Hardness (η) | (I - A) / 2 |

| Softness (S) | 1 / η |

| Electronegativity (χ) | (I + A) / 2 |

| Electrophilicity Index (ω) | μ² / 2η (where μ = -χ) |

This table outlines the key parameters derived from FMO analysis, which are calculated from the energies of the HOMO and LUMO to describe the reactivity of a molecule. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. It helps to identify electrophilic and nucleophilic sites, which are regions prone to attack by electron-seeking and nucleus-seeking reagents, respectively. MEP surfaces for conformers of this compound and its analogues have been investigated to understand their reactive behavior. eurekaselect.comresearchgate.net

Theoretical Characterization of Molecular Reactivity Descriptors

From the energies of the frontier molecular orbitals, various reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. nih.gov These descriptors include ionization potential, electron affinity, chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). nih.gov There is a direct relationship between these molecular reactivity parameters, stereoelectronic effects, and thermodynamic parameters. eurekaselect.comresearchgate.net For instance, harder conformations with greater stereoelectronic effects tend to be more stable. eurekaselect.comresearchgate.net

Comparative Computational Studies with Analogous Chalcogen-Containing Dithianes

Computational studies have been extended to compare the conformational behaviors of this compound with its sulfur and selenium analogues, namely 2,5-dimethyl-1,4-dithiane-2,5-dithiol and 2,5-dimethyl-1,4-dithiane-2,5-diselenol. eurekaselect.comresearchgate.net These comparative analyses, performed using DFT and NBO methods, have shown that stereoelectronic effects favor the (ax,ax) conformers across this series of compounds. eurekaselect.comresearchgate.net The stability of these conformers is influenced by the nature of the chalcogen atom (O, S, or Se), with the stabilization energies from LP2X→ σ*S1-C2 electron delocalization playing a significant role. eurekaselect.com

Chemical Reactivity and Mechanistic Pathways of 2,5 Dimethyl 1,4 Dithiane 2,5 Diol

Intrinsic Dual Electrophilic and Nucleophilic Reactivity

2,5-Dimethyl-1,4-dithiane-2,5-diol, also known as the dimer of 1-mercaptopropan-2-one, possesses a unique chemical nature characterized by its ability to act as both an electrophile and a nucleophile. innospk.com This dual reactivity is fundamental to its versatility as a synthon in organic synthesis. innospk.com The compound exists in equilibrium with its monomeric form, α-mercaptoacetaldehyde, which is highly reactive and unstable. The dimeric structure of this compound provides stability, allowing for the controlled in situ generation of the reactive monomer.

The nucleophilic character arises from the sulfur atoms, which can attack electrophilic centers. Conversely, the electrophilic nature is attributed to the carbonyl carbons of its monomeric form, which are susceptible to nucleophilic attack. This ambident reactivity enables the compound to participate in a variety of chemical transformations, including tandem reactions like Michael additions and aldol (B89426) condensations, making it a valuable precursor for the synthesis of diverse heterocyclic compounds such as thiophenes and thiazoles. researchgate.net The sulfur-oxygen framework is a key feature that researchers and manufacturers value, as it opens up innovative chemical pathways. innospk.com

Cycloaddition Reactions of this compound

This compound is a valuable reactant in cycloaddition reactions for the construction of complex heterocyclic systems. Its ability to serve as a stable precursor to a three-carbon synthon makes it particularly useful in annulation strategies.

An important application of this dithiane diol is its participation in diastereoselective [3+3] cycloaddition reactions with azomethine imines. nih.govsigmaaldrich.com This reaction provides an effective route to highly functionalized six-membered, dinitrogen-fused heterocyclic compounds. nih.gov The reaction proceeds with excellent diastereoselectivity, which is a crucial aspect for controlling the spatial arrangement of atoms in the resulting complex molecules. nih.govresearchgate.net For instance, the reaction between 1,4-dithiane-2,5-diol (B140307) and dimethyl substituted azomethine imine yields the corresponding cycloadduct in high yield. researchgate.net

The [3+3] cycloaddition of 1,4-dithiane-2,5-diol with azomethine imines is effectively catalyzed by the organic base 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govsigmaaldrich.comsigmaaldrich.com The catalyst plays a pivotal role in promoting the reaction, likely by facilitating the formation of the reactive intermediates necessary for the cycloaddition to occur. researchgate.net The choice of solvent is also critical for the success of this transformation, with ethereal solvents like diethyl ether proving effective. researchgate.net The use of a catalyst like DABCO is a key feature of this methodology, enabling the efficient synthesis of complex heterocyclic structures under relatively mild conditions. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| 1,4-Dithiane-2,5-diol | Azomethine Imines | DABCO | Six-membered dinitrogen-fused heterocycles | Excellent diastereoselectivity | nih.govsigmaaldrich.comresearchgate.net |

The proposed mechanism for the DABCO-catalyzed [3+3] cycloaddition reaction highlights the role of the anomeric effect in controlling the high diastereoselectivity observed. researchgate.net The anomeric effect refers to the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane-like ring to prefer the axial orientation. In this reaction, the stereochemical outcome of the cycloadducts is effectively governed by this electronic effect. researchgate.net The structure and relative configuration of the products have been confirmed through techniques such as single-crystal X-ray diffraction analysis. researchgate.net

Reduction Reactions Involving Hydroxyl Groups

The hydroxyl groups in this compound can undergo reduction. This transformation leads to the formation of thiols and other sulfur-containing derivatives. This type of reaction adds to the synthetic utility of the parent compound, allowing for the generation of reduced dithiane structures which can be useful intermediates in further synthetic steps.

Cascade and Multi-component Reaction Pathways

This compound is an effective synthon in cascade and multi-component reactions, which are efficient processes that form multiple chemical bonds in a single operation. researchgate.net These reactions streamline synthetic routes, reduce waste, and allow for the rapid assembly of complex molecular architectures. nih.gov

A notable example is the sulfa-Michael/aldol cascade reaction between 1,4-dithiane-2,5-diol and chalcones, catalyzed by a bifunctional squaramide. sigmaaldrich.combuchler-gmbh.com This process yields highly functionalized, enantioenriched trisubstituted tetrahydrothiophenes. buchler-gmbh.com The reaction is believed to proceed through the in situ generation of 2-mercaptoacetaldehyde from the dithiane diol, which then engages in a Michael addition with the chalcone, followed by an intramolecular aldol condensation. researchgate.net This sequence creates both a C-S and a C-C bond and establishes three contiguous stereocenters in one pot. researchgate.net Similarly, chiral fluoride-catalyzed asymmetric cascade sulfa-Michael/aldol condensations with α,β-unsaturated ketones have been developed to access chiral tetrahydrothiophene (B86538) derivatives. researchgate.net

| Reaction Type | Reactants | Catalyst Type | Product Type | Reference |

|---|---|---|---|---|

| Sulfa-Michael/Aldol Cascade | 1,4-Dithiane-2,5-diol, Chalcones | Squaramide Derivative | Trisubstituted Tetrahydrothiophenes | sigmaaldrich.combuchler-gmbh.com |

| Asymmetric Sulfa-Michael/Aldol Condensation | 1,4-Dithiane-2,5-diol, α,β-Unsaturated Ketones | Chiral Fluoride (B91410)/OligoEG | Chiral Trisubstituted Tetrahydrothiophenes | researchgate.net |

Chiral Fluoride-Catalyzed Asymmetric Cascade Sulfa-Michael/Aldol Condensation

A significant application of 1,4-dithiane-2,5-diol, a related compound, is its use in chiral fluoride-catalyzed asymmetric cascade sulfa-Michael/aldol condensation reactions. acs.orgnih.gov This methodology has been successfully employed to synthesize chiral trisubstituted tetrahydrothiophene derivatives. acs.orgnih.gov The reaction proceeds with a catalytic amount of potassium fluoride (KF) and a chiral oligo-ethylene glycol (oligoEG) developed by Song. acs.orgnih.gov This system generates a chiral fluoride in situ, which then orchestrates the enantioselective cascade reaction. acs.orgnih.gov

The proposed mechanism involves the initial formation of a complex between the chiral oligoEG and KF. acs.org Concurrently, 1,4-dithiane-2,5-diol converts to mercaptoacetaldehyde (B1617137) under the reaction conditions. acs.org The mercaptoacetaldehyde then interacts with the chiral fluoride complex and an α,β-unsaturated ketone (chalcone). acs.org The fluoride anion abstracts the acidic proton of the thiol, facilitating an enantioselective sulfa-Michael addition to the chalcone. acs.org This is followed by a stereocontrolled intramolecular aldol reaction, which yields the final trisubstituted tetrahydrothiophene product and regenerates the catalytic complex. acs.org This process has been shown to produce highly functionalized products with high enantiomeric excess (ee), including spiro-tetrahydrothiophenes with five-, six-, and seven-membered rings. acs.orgnih.gov

Asymmetric Sulfa-Michael/Aldol Cascade Reaction with 2-Ylideneoxindoles

The versatility of 1,4-dithiane-2,5-diol extends to asymmetric sulfa-Michael/aldol cascade reactions with 2-ylideneoxindoles. researchgate.net This reaction, catalyzed by a squaramide derived from cinchona alkaloids, provides a novel route to chiral C2-spirooxindoles that feature a 3-amine-tetrahydrothiophene moiety. researchgate.net This transformation represents a significant achievement in the synthesis of complex, spirocyclic compounds with potential biological activity. researchgate.net

Generation of Reactive Intermediates from this compound (e.g., mercaptoacetaldehyde in situ)

A key aspect of the reactivity of this compound and its parent compound, 1,4-dithiane-2,5-diol, is their ability to serve as stable precursors for the in situ generation of mercaptoacetaldehyde. researchgate.net Mercaptoacetaldehyde itself is a highly reactive and unstable monomer that is prone to dimerization or polymerization. The dimeric forms, such as this compound, offer a practical and efficient way to handle this valuable synthetic building block, allowing for its controlled release under specific reaction conditions. researchgate.net

This in situ generation is crucial for various synthetic applications. For instance, it is utilized in tandem reactions like Michael additions and aldol condensations. The controlled release of mercaptoacetaldehyde avoids undesirable side reactions and allows for its efficient participation in the desired reaction pathway. This strategy has been widely employed in the synthesis of diverse sulfur-containing heterocycles, including thiophenes and thiazoles. researchgate.netresearchgate.net

Redox Chemistry Mediated by Sulfur Atoms

The sulfur atoms in the this compound ring are central to its redox chemistry. The compound can undergo oxidation to form the corresponding sulfoxides and sulfones. This reactivity highlights the ability of the sulfur atoms to exist in different oxidation states, which can be exploited in various synthetic transformations. The dual electrophilic and nucleophilic nature of the molecule, facilitated by the sulfur atoms, is a key factor in its diverse chemical reactivity.

Applications of 2,5 Dimethyl 1,4 Dithiane 2,5 Diol in Advanced Organic Synthesis and Material Science

Role as a Versatile Synthon in Heterocyclic Synthesis

2,5-Dimethyl-1,4-dithiane-2,5-diol is recognized as a key synthon, or synthetic building block, in the field of heterocyclic chemistry. Its ability to act as a precursor to reactive intermediates makes it highly useful for constructing a range of heterocyclic ring systems. This is particularly evident in its application for synthesizing sulfur-containing heterocycles and dinitrogen-fused systems.

Synthesis of Sulfur-Containing Heterocycles (e.g., Amino-thiophenes, Tetrahydro-thiophenes, Thiazolidine-2-thiones)

The utility of 1,4-dithiane-2,5-diol (B140307) and its derivatives extends to the synthesis of various sulfur-containing heterocycles. These compounds are of significant interest due to their presence in many biologically active molecules and functional materials.

Amino-thiophenes and Tetrahydro-thiophenes : 1,4-Dithiane-2,5-diol is a key reactant in the synthesis of thiophenes. researchgate.netosi.lv For instance, it is used in Gewald reactions to produce C-4 and C-5 unsubstituted 2-amino-thiophene derivatives. researchgate.net Furthermore, it participates in sulfa-Michael/aldol (B89426) and sulfa-Michael/Henry cascade reactions to yield polysubstituted tetrahydrothiophenes. researchgate.net These reactions often proceed by the in-situ generation of mercaptoacetaldehyde (B1617137) from the dithiane diol. researchgate.netresearchgate.net A notable application is the synthesis of functionalized 3-hydroxy-thiophenes from the reaction of 1,4-dithiane-2,5-diol with α,β-unsaturated enones. digitellinc.com

Thiazolidine-2-thiones and Thiazolidine-2,4-diones : While direct synthesis of thiazolidine-2-thiones from this compound is not extensively detailed, the broader class of thiazolidine (B150603) derivatives, specifically thiazolidine-2,4-diones, has been the subject of significant synthetic efforts due to their pharmacological importance. nih.govnih.govresearchgate.net These compounds are often synthesized through Knoevenagel condensation of an aldehyde with 2,4-thiazolidinedione. nih.govfrontiersin.org The versatility of sulfur-containing synthons like the dithiane diol points towards potential, though less documented, pathways for constructing such heterocyclic cores.

| Heterocycle | Synthetic Method Involving Dithiane Diol | Key Features of the Reaction |

| Amino-thiophenes | Gewald Reaction | Formation of C-4 and C-5 unsubstituted derivatives. researchgate.net |

| Tetrahydro-thiophenes | Sulfa-Michael/Aldol Cascade | Stereoselective formation of multiple contiguous stereocenters. researchgate.net |

| 3-Hydroxy-thiophenes | Michael Addition to Enones | Synthesis of functionalized spiro-cyclic derivatives. digitellinc.com |

Formation of Dinitrogen-Fused Heterocyclic Systems

The application of 1,4-dithiane-2,5-diol derivatives extends to the synthesis of more complex heterocyclic systems, including those containing fused nitrogen rings. One such example is the synthesis of 1,4-thienodiazepine-2,5-diones, which have shown promising biological activity. orientjchem.org These structures are of interest in medicinal chemistry for their potential as therapeutic agents.

Contributions to Complex Organic Molecule Synthesis

Beyond the synthesis of fundamental heterocyclic systems, this compound serves as an important intermediate in the creation of more elaborate organic molecules. Its dual electrophilic and nucleophilic nature allows for its incorporation into multi-step synthetic sequences, leading to compounds with significant biological or material properties. innospk.com For example, it is a reactant for the preparation of tetrahydrothiopyranols through a [3+3]-annulation reaction with cyclopropane (B1198618) diesters. lookchem.com The ability to construct such complex frameworks is crucial for the development of new pharmaceuticals and functional materials.

Polymer Chemistry and Material Science Applications

The unique properties of this compound, particularly the presence of sulfur atoms, make it an attractive monomer for the synthesis of advanced polymers with specialized applications in material science.

Monomer for the Synthesis of Aliphatic Random Copolyesters

1,4-Dithiane-2,5-diol has been successfully employed as a monomer in the synthesis of aliphatic random copolyesters. orientjchem.orgresearchgate.net These polyesters are synthesized via a direct melt polycondensation method. orientjchem.org The resulting copolyester, designated as PDDD, exhibits a low glass transition temperature (Tg) of -72°C and a melting point of 114.1°C, indicating flexible polymeric chains. orientjchem.org The amorphous nature of this copolyester, as revealed by X-ray diffraction studies, along with its solubility in solvents like chloroform, DMF, and THF, suggests its potential for various applications, including in the biomedical field due to its demonstrated antioxidant, antimicrobial, and anticancer activities. orientjchem.org

| Property of PDDD Copolyester | Value/Observation | Significance |

| Glass Transition Temperature (Tg) | -72°C | Indicates high flexibility of the polymer chains. orientjchem.org |

| Melting Point (Tm) | 114.1°C | Provides information on the thermal processing window. orientjchem.org |

| Physical Nature | Amorphous | Affects mechanical and optical properties. orientjchem.org |

| Solubility | Soluble in Chloroform, DMF, THF | Important for processing and characterization. orientjchem.org |

Integration into Polyurethane Biomaterials

The analogous monomer, 1,4-dithiane-2,5-diol, is also utilized in the synthesis of polyurethane biomaterials. orientjchem.org Polyurethanes are a class of polymers known for their diverse properties, ranging from rigid foams to flexible elastomers. The incorporation of sulfur-containing diols like 1,4-dithiane-2,5-diol can impart unique characteristics to the resulting polyurethane, such as improved biocompatibility or specific mechanical properties, making them suitable for use in medical devices and other biomedical applications. orientjchem.org

Development of Optical Materials with High Refractive Index

The incorporation of sulfur atoms into polymer structures is a well-established strategy for developing materials with a high refractive index. Sulfur's high polarizability contributes to a greater molar refractivity in the resulting polymers. Research into sulfur-containing plastics has demonstrated their potential for achieving a high refractive index, a good Abbe number, excellent machinability, and good transmittance. orientjchem.org

While direct polymerization studies on this compound are not extensively detailed, its parent compound, 1,4-dithiane-2,5-diol, is identified as a versatile monomer for synthesizing optical materials with a high refractive index. orientjchem.org Polymers derived from other dithiane structures, such as poly(S-alkylcarbamate)s from bis(mercaptomethyl)-dithiane (BMMD), have been shown to possess high refractive index values. This body of research strongly suggests the potential of this compound as a monomer or precursor for creating advanced optical polymers, where its dithiane core would be instrumental in achieving the desired optical properties.

Utility in Adhesives and Antireflective Coatings

The utility of dithiane-based compounds extends to the formulation of specialty polymers for coatings and adhesives. Literature surveys reveal that 1,4-dithiane-2,5-diol, the parent structure of the compound in focus, has applications in adhesives and antireflective coatings. orientjchem.org The bifunctional nature of the diol allows it to act as a monomer in polycondensation or polyaddition reactions, creating polymers with unique adhesive properties attributable to the sulfur-containing backbone. For antireflective coatings, a high refractive index material is often a key component, linking this application back to the inherent optical properties of sulfur-containing polymers. orientjchem.org The demonstrated utility of the 1,4-dithiane-2,5-diol framework in these areas suggests a strong potential for its dimethyl derivative to be explored for similar purposes in creating high-performance adhesives and optical coatings.

Research in Medicinal Chemistry and Biomarker Discovery

The unique structural and reactive properties of this compound make it a compound of interest in medicinal chemistry and the ongoing search for novel biological markers.

Building Block for Pharmaceutical Development

This compound is recognized as a valuable synthon, or building block, in organic synthesis, particularly for creating new materials and pharmaceuticals. Its structure, featuring a six-membered ring with two sulfur atoms and two hydroxyl groups, allows it to serve as a precursor for various sulfur-containing heterocycles, which are prominent scaffolds in many pharmaceutical compounds. innospk.com The compound's utility stems from its dual functionality, containing both nucleophilic and electrophilic centers, which enables its participation in a variety of chemical reactions to form more complex molecules.

The broader class of 1,4-dithiane-2,5-diols are versatile synthons used to produce bioactive compounds. researchgate.net For instance, they are used in the synthesis of substituted tetrahydrothiophenes and are key reactants for creating peptoids, which are peptidomimetics with enhanced biostability. researchgate.netmdpi.com This established role of the dithiane core in constructing complex, biologically relevant molecules underscores the importance of this compound as a starting material for pharmaceutical research and development. thegoodscentscompany.com

Investigations into Potential as a Biomarker

The search for reliable biomarkers is a critical area of modern medicine, and metabolomics—the large-scale study of small molecules—is a key tool in this discovery process. frontiersin.org While direct research investigating this compound as a specific biomarker is not widely documented, the field of "sulfur metabolomics" is gaining traction. nih.gov Reactive sulfur species are produced endogenously and are involved in numerous cellular functions under both physiological and pathological conditions. nih.gov

Studies have begun to explore volatile sulfur compounds (VSCs) in exhaled breath as potential non-invasive biomarkers for conditions like Bipolar Disorder. researchgate.net The unique metabolic pathways involving sulfur compounds can provide signatures indicative of disease states, such as neurodegenerative disorders or inflammation. nih.gov The presence of this compound in metabolomics databases suggests it is a recognized metabolite, and the general interest in sulfur-containing molecules as potential biomarkers indicates a possible future avenue for research into its diagnostic utility. thegoodscentscompany.com

Exploration of Antioxidant Properties

Organosulfur compounds are widely recognized for their antioxidant capabilities. Research is ongoing into the potential therapeutic applications of this compound, particularly for its potential biological activities, including antioxidant properties, and its relevance in diseases linked to oxidative stress.

Supporting this potential, a copolyester synthesized using the parent monomer, 1,4-dithiane-2,5-diol, was evaluated and found to exhibit antioxidant activity. orientjchem.orgresearchgate.net This finding suggests that the dithiane ring structure itself may contribute to the antioxidant capacity of molecules that contain it. The exploration of these properties could lead to applications where the compound or its derivatives act as protective agents against cellular damage caused by free radicals.

Role in the Synthesis of Aroma Profiles with Specific Sensory Notes

One of the most established industrial applications of this compound is as a key intermediate in the flavor and fragrance industry. innospk.comrunlongfragrance.com It is particularly valued for its role in creating complex aroma profiles, most notably imparting savory, meaty, and sulfurous notes. innospk.comsigmaaldrich.com Its organoleptic properties have led to its classification as a flavoring agent, as indicated by its designation FEMA Number 3450. sigmaaldrich.com The compound serves as a stable precursor that, under specific conditions such as heating, breaks down to release reactive aroma compounds that are essential for formulating authentic meat flavors in food products. innospk.comfoodessenceflavours.com

Emerging Research Frontiers and Future Directions for 2,5 Dimethyl 1,4 Dithiane 2,5 Diol

Development of Novel and Sustainable Synthetic Strategies

The traditional synthesis of 1,4-dithiane-2,5-diols involves the dimerization of α-mercaptoaldehydes or ketones. researchgate.net For 2,5-Dimethyl-1,4-dithiane-2,5-diol, this involves the self-condensation of 1-mercaptopropan-2-one. nih.gov Current research is focused on developing more sustainable and efficient synthetic methods.

One promising approach is the use of green chemistry principles. This includes exploring solvent-free reaction conditions and employing reusable catalysts. For instance, the synthesis of related 1,3-dithianes has been achieved using yttrium triflate and tungstophosphoric acid as efficient and recyclable catalysts for the thioacetalization of carbonyl compounds. organic-chemistry.org Similar strategies could be adapted for the synthesis of 1,4-dithiane (B1222100) derivatives.

Furthermore, research into one-pot synthesis methodologies is gaining traction. A metal-free cascade reaction has been developed for synthesizing polycyclic 2-formylthiophenes from β-halo-α,β-unsaturated aldehydes and 1,4-dithiane-2,5-diol (B140307), utilizing a recyclable polymer-supported organic base. researchgate.net This approach minimizes waste and simplifies purification processes. Future research will likely focus on expanding the scope of such cascade reactions for the synthesis of a wider range of sulfur-containing heterocycles from this compound.

| Synthetic Strategy | Key Features | Potential Advantages |

| Green Catalysis | Use of recyclable catalysts like yttrium triflate or solid acids. organic-chemistry.org | Reduced environmental impact, lower costs, and easier product purification. |

| One-Pot Cascade Reactions | Multi-step synthesis in a single reaction vessel without isolating intermediates. researchgate.net | Increased efficiency, reduced solvent usage, and minimized waste. |

| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent. organic-chemistry.org | Elimination of toxic solvents, simplified workup, and potential for higher yields. |

Exploration of New Catalytic Pathways and Stereocontrol Methods

The development of new catalytic pathways is crucial for controlling the stereochemistry of the products derived from this compound. The two hydroxyl groups and the dithiane ring offer multiple sites for stereoselective transformations.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For example, a cinchona-derived bifunctional catalyst has been successfully used in the stereoselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes, achieving high enantioselectivity. rsc.org Similar organocatalytic strategies could be applied to reactions involving this compound to synthesize chiral sulfur-containing molecules.

The thiol-yne reaction, an addition of a thiol to an alkyne, is another area of active research. wikipedia.orgresearchgate.net This reaction can be catalyzed by various metals or proceed via a radical mechanism, offering pathways to vinyl sulfides with controlled stereochemistry. nih.gov Utilizing this compound as a precursor to dithiol compounds could open up new avenues for synthesizing functionalized polymers and materials through thiol-yne click chemistry. researchgate.net Future work will likely focus on developing highly regio- and stereoselective catalytic systems for these transformations.

| Catalytic Method | Target Transformation | Key Advantages |

| Organocatalysis | Asymmetric addition reactions. rsc.org | Metal-free, environmentally benign, and high enantioselectivity. |

| Thiol-Yne Click Chemistry | Synthesis of vinyl sulfides. wikipedia.orgnih.gov | High efficiency, mild reaction conditions, and broad functional group tolerance. |

| Photoredox Catalysis | Radical-mediated transformations. encyclopedia.pub | Use of visible light as a renewable energy source and access to unique reaction pathways. |

Advanced Computational Modeling for Structure-Reactivity Relationships and Predictive Design

Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding the structure-reactivity relationships of molecules like this compound. DFT calculations can provide insights into the conformational preferences, electronic properties, and reaction mechanisms of this compound. acs.orgnih.gov

For instance, computational studies on the parent 1,3-dithiane (B146892) have elucidated the relative energies of its chair and twist conformers, providing a basis for understanding the stereochemical outcomes of its reactions. acs.org Similar studies on this compound can help predict its most stable conformations and how they influence its reactivity.

Predictive design of novel catalysts and materials is another exciting frontier. By modeling the interactions between this compound and various catalysts, researchers can screen for the most promising candidates before undertaking extensive experimental work. chemrxiv.org This computational-experimental synergy can accelerate the discovery of new applications for this versatile compound.

Expansion into Novel Material Applications and Polymer Architectures

Sulfur-containing polymers are known for their unique properties, including high refractive indices, thermal stability, and flame resistance. acs.org The presence of the dithiane ring makes this compound an attractive monomer for the synthesis of novel polymers.

One area of interest is the development of high refractive index polymers for optical applications. acs.org The high molar refraction of sulfur contributes significantly to the refractive index of these materials. acs.org By incorporating this compound into polymer backbones, it may be possible to create new materials for lenses, optical fibers, and other photonic devices.

Furthermore, the diol functionality allows for the synthesis of polyesters and polyurethanes. researchgate.netorientjchem.org An aliphatic random copolyester (PDDD) has been synthesized using 1,4-dithiane-2,5-diol, demonstrating its potential in creating biodegradable and biocompatible materials. orientjchem.org The thermal properties of this copolyester, such as its glass transition temperature and melting point, can be tuned by adjusting the comonomer composition. orientjchem.org Future research will likely explore the synthesis of a wider range of polymers from this compound and the evaluation of their mechanical, thermal, and optical properties.

| Polymer Type | Potential Application | Key Properties |

| High Refractive Index Polymers | Optical lenses, coatings. acs.org | High refractive index, transparency. |

| Polyesters | Biomedical materials, packaging. orientjchem.org | Biodegradability, tunable thermal properties. |

| Polyurethanes | Biomaterials, elastomers. orientjchem.org | Biocompatibility, elasticity. |

In-depth Investigations into Specific Biological Activities and Chemical Mechanisms of Action

Sulfur-containing heterocyclic compounds are known to exhibit a wide range of biological activities. nih.govresearchgate.net While this compound itself is primarily known as a flavoring agent, its derivatives hold potential for pharmacological applications. nih.gov

For example, sulfur heterocycles are being investigated as antimicrobial and anticancer agents. nih.govsciencerepository.org The introduction of a sulfur-containing ring can enhance the biological activity of a molecule. nih.gov A copolyester synthesized from 1,4-dithiane-2,5-diol has shown promising anticancer, antioxidant, and antimicrobial properties. orientjchem.org

Future research should focus on the systematic synthesis and screening of derivatives of this compound to identify new lead compounds for drug discovery. Understanding the mechanism of action of these compounds at a molecular level will be crucial for their development as therapeutic agents. This will involve detailed studies of their interactions with biological targets such as enzymes and receptors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-Dimethyl-1,4-dithiane-2,5-diol, and how are reaction conditions optimized?

- Answer : The compound is synthesized via cyclization or dimerization reactions. A standard method involves reacting 1,4-dithiane-2,5-diol with reagents like 2-sulfanylbenzohydrazide in methanol under mild alkaline conditions (e.g., NaOH catalysis at 25°C) . Industrial methods often optimize yields through proprietary protocols, though academic studies emphasize solvent selection (e.g., toluene, ethanol) and catalyst systems (e.g., amine thiourea for stereocontrol) .

Q. How is the structural characterization of this compound performed?

- Answer : Key techniques include:

- NMR : ¹H/¹³C NMR to confirm hydroxyl, thioether, and methyl group positions.

- FT-IR : Identification of O–H (3200–3400 cm⁻¹) and S–S/S–C stretches (500–700 cm⁻¹) .

- XRD : Crystallinity analysis for polymorph identification.

- HRMS : Validation of molecular weight (180.29 g/mol) and fragmentation patterns .

Q. What are the primary applications of this compound in organic synthesis?

- Answer : It serves as a versatile synthon for sulfur-containing heterocycles, including:

- Thiophene derivatives : Via domino reactions with vinyl azides to form 3,5-disubstituted-4-aminothiophene-2-carbaldehydes .

- Tetrahydrothiophenes : Through sulfa-Michael/nitroaldol cascades catalyzed by amine thioureas .

- Polyesters : As a monomer for biomedical polymers (e.g., PDDD copolyester) .

Advanced Research Questions

Q. How can stereoselectivity be controlled in cascade reactions involving this compound?

- Answer : Diastereo- and enantioselectivity in reactions like sulfa-Michael/nitroaldol cascades are achieved using bifunctional organocatalysts (e.g., amine thioureas). For example, catalyst VII in toluene enables moderate enantiocontrol (up to 70% ee) by stabilizing transition states via hydrogen bonding . Solvent polarity and temperature further fine-tune selectivity .

Q. What computational methods are used to study the conformational behavior of this compound?

- Answer : Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analyses reveal:

- Conformational stability : The chair conformation dominates due to minimized steric strain.

- Electronic interactions : Hyperconjugation between sulfur lone pairs and adjacent C–O bonds stabilizes the structure .

- Data Table :

| Method | Key Finding | Reference |

|---|---|---|

| DFT (B3LYP) | Chair conformation energy: -0.8 kcal/mol | |

| NBO Analysis | S–C σ* → O–H σ donation stabilizes structure |

Q. What mechanistic insights explain its reactivity in thiophene synthesis?

- Answer : Reactions with vinyl azides proceed via:

2-Mercaptoacetaldehyde generation : Acidic cleavage of the dithiane ring.

Nucleophilic addition : Attack of azide-derived intermediates on the aldehyde.

Annelation/elimination : Cyclization to form the thiophene core .

- Key Evidence : LC-MS and isotopic labeling confirm intermediates like zwitterionic species in DABCO-catalyzed pathways .

Q. How does this compound perform in biomedical polymer synthesis?

- Answer : As a monomer for aliphatic copolyester PDDD:

- Synthesis : Melt polycondensation yields polymers with Mw ~15,000 Da.

- Properties : Biodegradability, moderate antioxidant activity (IC₅₀ ~50 μM in DPPH assay), and anticancer potential against HeLa cells .

Data Contradictions and Resolution

- Stereoselectivity Variability : Some studies report poor diastereocontrol (e.g., Et₃N catalysis yields four diastereomers), while others achieve >90% selectivity with tailored catalysts . Resolution lies in optimizing catalyst-substrate interactions.

- Synthetic Yields : Industrial methods claim >95% purity, but academic protocols vary (50–85% yields) due to solvent/base sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.